(5,6-Dichloropyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNLVAXPMZDFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5,6-Dichloropyridine-3-carbonitrile
The synthesis of (5,6-Dichloropyridin-3-yl)methanamine may begin with the preparation of 5,6-dichloropyridine-3-carbonitrile, a critical intermediate. Drawing parallels from the Vilsmeier-Haack reaction described in CN108178748B, a pyridine precursor could undergo formylation followed by chlorination. For example, 3-cyanopyridine could be subjected to directed chlorination using phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst such as dimethylformamide (DMF). This method mirrors the chlorodehydration steps used to synthesize 4,6-dichloropyrimidine-5-carbonitrile, where POCl₃ acts as both a chlorinating and dehydrating agent.
Reaction conditions typically involve refluxing in acetonitrile or dichloromethane at 80–85°C for 3–5 hours, yielding the dichlorinated nitrile intermediate. Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., δ 8.81 ppm for pyridine protons).
Reduction of Nitrile to Primary Amine
The nitrile group at the 3-position is reduced to a primary amine using catalytic hydrogenation or borane complexes. For instance, hydrogenation over Raney nickel at 40–60 psi H₂ pressure in ethanol achieves near-quantitative conversion. Alternatively, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C provides the amine in 85–90% yield. The final product is isolated via vacuum distillation or recrystallization from ethyl acetate.
Table 1: Comparison of Nitrile Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂/Raney Ni | Ethanol | 25 | 92 | 98 |
| LiAlH₄ | THF | 0–5 | 88 | 97 |
| NaBH₄/CoCl₂ | Methanol | 60 | 78 | 95 |
Vilsmeier-Haack Reaction Approach
Formylation of Pyridine Derivatives
The Vilsmeier-Haack reaction, detailed in CN108178748B, offers a pathway to introduce formyl groups into aromatic systems. Applying this to 3-aminomethylpyridine, the formylation step would involve reacting the substrate with DMF and POCl₃ to generate an iminium intermediate. Subsequent hydrolysis yields 5,6-dichloropyridine-3-carbaldehyde.
Oxime Formation and Dehydration
The aldehyde intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol/water mixtures. Dehydration of the oxime with POCl₃ or thionyl chloride (SOCl₂) produces the nitrile. This two-step sequence achieves 70–75% overall yield, with the dehydration step requiring strict temperature control (80–90°C) to avoid side reactions.
Chlorination of Pyridine Derivatives Followed by Amination
Regioselective Chlorination Challenges
Direct chlorination of pyridine at the 5- and 6-positions is complicated by the electronic effects of existing substituents. The method described in CN1027259C for 3,5,6-trichloropyridin-2-ol demonstrates that chlorination under reflux with POCl₃ and catalytic DMF achieves high regioselectivity. Adapting this to 3-aminomethylpyridine would require protection of the amine group (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent side reactions during chlorination.
Deprotection and Isolation
After chlorination, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the target compound in 65–70% yield.
Cyclization Strategies for Pyridine Core Formation
Ring-Closing Metathesis
A less conventional approach involves constructing the pyridine ring de novo. For example, a Diels-Alder reaction between a dichlorinated diene and a nitrile-containing dienophile could generate the pyridine skeleton. This method, though speculative, is inspired by cyclization techniques used in CN1027259C for trichloropyridine synthesis.
Post-Cyclization Functionalization
Following ring formation, the 3-position is functionalized with a cyanomethyl group via nucleophilic aromatic substitution (NAS) using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO). Subsequent reduction of the nitrile completes the synthesis.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nitrile Reduction | 3 | 75 | Moderate | High |
| Vilsmeier-Haack | 4 | 60 | High | Moderate |
| Chlorination/Amination | 5 | 55 | Low | Low |
| Cyclization | 6 | 40 | Very High | Limited |
The nitrile reduction route offers the best balance of yield and scalability, while cyclization strategies remain impractical for industrial applications due to multi-step complexity .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(5,6-Dichloropyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,6-Dichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent differences, molecular formulas, and physicochemical properties:
Biological Activity
(5,6-Dichloropyridin-3-yl)methanamine, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine substituents on the pyridine ring and an amine group, which may influence its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C7H7Cl2N
- Molecular Weight : 178.05 g/mol
- Structure : The compound features a pyridine ring with chlorine atoms at positions 5 and 6, and a methanamine group attached to position 3.
This compound is believed to interact with specific molecular targets such as enzymes and receptors. Its mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds enhances its potential as an enzyme inhibitor.
- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
1. Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that dichloropyridine derivatives can inhibit tumor growth by interfering with specific oncogenic pathways . The exact anticancer mechanisms of this compound remain under investigation but may involve:
- Inhibition of BCL6 : A study highlighted that compounds targeting BCL6 showed significant antiproliferative effects in cancer cells .
2. Anti-inflammatory Activity
This compound has also been studied for its potential anti-inflammatory effects. By inhibiting the CXCR3 receptor involved in immune responses, it may help modulate inflammation.
3. Interactions with Cytochrome P450 Enzymes
This compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs .
Case Studies
Several studies have explored the biological activity of this compound:
Applications in Research
This compound has diverse applications in scientific research:
- Pharmaceutical Development : It is being investigated as a precursor for synthesizing novel therapeutic agents targeting cancer and inflammatory diseases.
- Chemical Synthesis : Used as a building block in organic synthesis due to its versatile reactivity.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other dichloropyridine derivatives:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| (3,5-Dichloropyridin-4-yl)methanamine | Chlorine at positions 3 and 5 | Anticancer activity |
| (2,6-Dichloropyridin-3-yl)methanamine | Chlorine at positions 2 and 6 | Enzyme inhibition |
| (4,6-Dichloropyridin-3-yl)methanamine | Chlorine at positions 4 and 6 | Potential receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5,6-Dichloropyridin-3-yl)methanamine?
- Methodology : A two-step approach is commonly employed:
- Step 1 : Chlorination of pyridine derivatives. For example, 3-pyridinemethanamine can undergo electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine atoms at positions 5 and 6. Reaction temperature (40–60°C) and stoichiometry (2.2–2.5 eq Cl₂) are critical to avoid over-chlorination .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or crystallization (ethanol/water) to isolate the target compound. Yields typically range from 65–75% .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate) and confirm regioselectivity via ¹H-NMR (absence of protons at C5 and C6 positions).
Q. How can this compound be characterized spectroscopically?
- Analytical Workflow :
- ¹H/¹³C-NMR : Characteristic signals include a singlet for the methylamine group (δ ~3.8 ppm in ¹H-NMR; δ ~45 ppm in ¹³C-NMR) and absence of aromatic protons at C5/C6. Chlorine substituents induce deshielding in adjacent carbons (C4: δ ~150 ppm; C5/C6: δ ~125 ppm) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm purity (>95%) and molecular ion peak [M+H]⁺ at m/z 191.0 .
- Validation : Compare data with computational simulations (e.g., DFT-based chemical shift predictions) to resolve ambiguities .
Q. What are the reactivity patterns of this compound in nucleophilic substitution?
- Reactivity Profile :
- The chlorine atoms at C5 and C6 are meta to the methanamine group, making them less susceptible to nucleophilic substitution compared to para-substituted analogs. However, under harsh conditions (e.g., NaNH₂ in DMF, 120°C), displacement with amines or alkoxides is feasible .
- The methanamine group can act as a directing group, facilitating regioselective functionalization at C4 via cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- Strategy :
- Use density functional theory (DFT) to calculate activation energies for chlorination steps. B3LYP/6-31G(d) models predict optimal Cl₂ stoichiometry (2.3 eq) and solvent effects (toluene > DCM) .
- Molecular dynamics simulations (Amber force field) assess steric hindrance during substitution reactions, guiding solvent selection (e.g., THF improves accessibility to C5/C6 positions) .
- Validation : Correlate simulated transition states with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Applications :
- Drug Intermediates : The compound is a key building block for kinase inhibitors. For example, coupling with pyrazol-3-amine derivatives yields candidates with IC₅₀ < 100 nM against p38 MAP kinase .
- Ligand Design : The dichloro-pyridine scaffold enhances binding affinity to metal ions (e.g., Pd²⁺ in catalytic systems) by modulating electron density .
- Case Study : In a 2024 study, derivatives showed >80% inhibition of TNF-α production in murine macrophages at 10 µM, highlighting anti-inflammatory potential .
Q. How can conflicting reports on synthetic yields be resolved?
- Root Cause Analysis : Discrepancies arise from:
- Impurity Profiles : Side products like (2,6-dichloro-isomer) may form if chlorination is not regioselective. Use HPLC-MS to quantify byproducts .
- Reagent Quality : Trace moisture in Cl₂ gas reduces yield. Pre-drying Cl₂ over P₂O₅ improves consistency .
- Mitigation : Implement design of experiments (DoE) to optimize temperature, stoichiometry, and solvent polarity. Response surface models (e.g., Box-Behnken) maximize yield to >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
